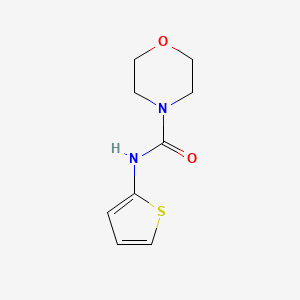

N-(thiophen-2-yl)morpholine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-thiophen-2-ylmorpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-9(10-8-2-1-7-14-8)11-3-5-13-6-4-11/h1-2,7H,3-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIECBMCGZHXGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Profiling of N Thiophen 2 Yl Morpholine 4 Carboxamide Derivatives

In Vitro Antimicrobial Potency Evaluation

The antimicrobial potential of N-(thiophen-2-yl)morpholine-4-carboxamide derivatives has been investigated against a spectrum of pathogenic microorganisms, including bacteria and fungi. These studies are crucial in the search for new compounds to combat the growing challenge of antimicrobial resistance.

The antibacterial activity of thiophene-2-carboxamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The 3-amino thiophene-2-carboxamide derivatives generally displayed higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts. nih.gov Specifically, an amino thiophene-2-carboxamide derivative with a methoxy (B1213986) group (compound 7b in the study) showed significant activity against P. aeruginosa, S. aureus, and B. subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov

Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of Escherichia coli. Two compounds, 4a and 4c, demonstrated high activity and were identified as promising antibacterial agents. nih.govmdpi.com Furthermore, research into carbamothioyl-furan-2-carboxamide derivatives revealed that some compounds were active against multiple bacterial strains, with minimum inhibitory concentrations (MICs) in the range of 230–300 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene-2-Carboxamide Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamide (7b) | P. aeruginosa | 20 mm inhibition zone | nih.gov |

| 3-Amino thiophene-2-carboxamide (7b) | S. aureus | 20 mm inhibition zone | nih.gov |

| 3-Amino thiophene-2-carboxamide (7b) | B. subtilis | 19 mm inhibition zone | nih.gov |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a, 4c) | ESBL-producing E. coli | High activity | nih.govmdpi.com |

| Carbamothioyl-furan-2-carboxamide (4f) | Multiple strains | MIC: 230–295 µg/mL | nih.gov |

The antifungal properties of morpholine (B109124) and thiophene-containing compounds have also been a subject of investigation. A series of new N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, showing notable fungicidal activities. mdpi.comresearchgate.netnih.gov In particular, compounds 4a and 4f exhibited excellent activity against cucumber downy mildew (Pseudoperonospora cubensis) with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. researchgate.netnih.gov These values were superior to those of the commercial fungicides diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L). researchgate.netnih.gov

In another study, imidazole- and morpholine-based lysosomotropic detergents were synthesized and showed high antifungal potential against various Candida species, including fluconazole-resistant strains. kpi.ua The morpholine-based compounds were also found to be less cytotoxic compared to their imidazole-based counterparts. kpi.ua Furthermore, carbamothioyl-furan-2-carboxamide derivatives demonstrated significant antifungal activity against all tested fungal strains, with MIC values ranging from 120.7 to 190 µg/mL. nih.gov

Table 2: Antifungal Activity of Selected Thiophene (B33073) and Morpholine Derivatives

| Compound | Fungal Strain | EC50 / MIC | Reference |

|---|---|---|---|

| N-(thiophen-2-yl) nicotinamide (4a) | P. cubensis | 4.69 mg/L | researchgate.netnih.gov |

| N-(thiophen-2-yl) nicotinamide (4f) | P. cubensis | 1.96 mg/L | researchgate.netnih.gov |

| Carbamothioyl-furan-2-carboxamides | Multiple strains | 120.7–190 µg/mL | nih.gov |

A significant area of research has been the evaluation of this compound derivatives against Mycobacterium tuberculosis. A study identified a series of novel morpholino–thiophenes (MOT) as potent inhibitors of M. tuberculosis. nih.gov The initial hit compound showed good antitubercular activity with a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 µM. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the primary amide could improve microsomal stability while maintaining moderate antitubercular activity. nih.gov For instance, the Weinreb amide and hydroxamic acid derivatives showed improved microsomal stability with moderate MICs. nih.gov

Table 3: Antitubercular Activity of Morpholino-Thiophene Analogues

| Compound | Modification | MIC (µM) | Note | Reference |

|---|---|---|---|---|

| Initial Hit | - | 0.72 ± 0.30 | Good antitubercular activity | nih.gov |

| Weinreb amide (25) | Primary amide replacement | Moderate | Improved microsomal stability | nih.gov |

| Hydroxamic acid (16) | Primary amide replacement | Moderate | Improved microsomal stability | nih.gov |

| N-cyclobutyl amide (24) | Primary amide replacement | Loss of activity | Improved microsomal stability | nih.gov |

Anti-inflammatory Response Investigations

Chronic inflammatory diseases pose a significant global health challenge, driving the search for new anti-inflammatory agents. Thiophene derivatives have been identified as privileged structures in the design of such agents, with some acting through the inhibition of key inflammatory enzymes. nih.gov

The anti-inflammatory activity of thiophene derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov A study on new 2,3,4-trisubstituted thiophene derivatives revealed that N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (compound 5b) exhibited high selectivity towards COX-2 with an IC50 value of 5.45 µM and a selectivity index of 8.37. nih.gov This compound also showed acceptable 5-LOX inhibitory activity with an IC50 of 4.33 µM. nih.gov Molecular docking studies of some novel morpholine-based carboxamides have also suggested effective binding in the pocket of COX-I and COX-II proteins. oaji.netresearchgate.net

Table 4: COX and LOX Inhibitory Activity of a Thiophene Derivative

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2) | Reference |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 | nih.gov |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 | - | nih.gov |

While specific data on protein denaturation inhibition by this compound derivatives is not extensively detailed in the reviewed literature, this assay is a common method for evaluating anti-inflammatory potential. The mechanism involves the inhibition of protein denaturation, which is implicated in inflammatory processes. Given the promising results from enzyme inhibition assays, it is plausible that these compounds could also exhibit activity in this area, warranting further investigation.

Anticancer Activity Research

Thiophene carboxamide derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable antitumor effects. mdpi.combohrium.com The structural versatility of the thiophene ring, combined with the carboxamide linker, allows for modifications that can enhance binding to various biological targets, leading to potent anticancer activity. mdpi.com Researchers have synthesized and evaluated numerous derivatives, revealing their potential to inhibit cancer cell growth through various mechanisms. mdpi.comsemanticscholar.org

Cytotoxic Efficacy against Cancer Cell Lines

A substantial body of research has focused on evaluating the cytotoxic effects of thiophene carboxamide derivatives against a panel of human cancer cell lines. These studies consistently demonstrate that these compounds can inhibit the proliferation of cancer cells, often with significant potency.

For instance, a series of novel thiophene-carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) were tested for their antiproliferative effects. nih.gov The MTS assay results showed that all synthesized compounds had considerable activity against the Hep3B (hepatocellular carcinoma) cell line. nih.gov Specifically, compounds designated as 2b and 2e were identified as the most active agents against Hep3B, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. nih.gov

In another study, newly synthesized compounds with a thiophene carboxamide scaffold, namely MB-D2 and MB-D4 , exhibited promising cytotoxic effects against several cancer cell lines. mdpi.com For the A375 (malignant melanoma) cell line, MB-D2 showed the highest activity. mdpi.com Against the HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, both MB-D2 and MB-D4 demonstrated a significant reduction in cell viability at concentrations of 100 µM and 75 µM. mdpi.com Other research has also highlighted the cytotoxicity of thiophene derivatives against HeLa (cervical cancer) and Hep G2 (liver carcinoma) cell lines. researchgate.net

These findings underscore the potential of the thiophene carboxamide scaffold as a basis for the development of new cytotoxic agents. The efficacy varies depending on the specific substitutions on the thiophene and carboxamide moieties, indicating a clear structure-activity relationship that can be optimized for enhanced potency and selectivity. mdpi.comnih.gov

Table 1: Cytotoxic Efficacy (IC₅₀) of Thiophene Carboxamide Derivatives against Various Cancer Cell Lines

Apoptosis Induction Mechanisms

Beyond cytotoxicity, research has delved into the molecular mechanisms by which thiophene carboxamide derivatives exert their anticancer effects, with apoptosis, or programmed cell death, being a primary focus. nih.gov The induction of apoptosis is a hallmark of many effective chemotherapeutic agents.

Studies have shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. nih.gov For example, treatment of cancer cells with thiophene carboxamide derivatives like MB-D2 and MB-D4 led to a significant decrease in the mitochondrial membrane potential (Δψm), a key event in the initiation of the intrinsic apoptotic pathway. mdpi.comnih.gov

The activation of caspases, a family of cysteine proteases, is central to the execution of apoptosis. frontiersin.org Thiophene carboxamide derivatives have been shown to activate effector caspases, such as caspase-3 and caspase-7. nih.govnih.gov The activation of these caspases leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. researchgate.net Investigations have confirmed that treatment with certain thiophene derivatives leads to increased levels of cleaved caspase-3 and cleaved PARP in tumor cells. researchgate.net The ability of these compounds to activate caspase-3/7 and induce mitochondrial depolarization selectively in cancer cells highlights their potential as targeted anticancer therapies. nih.govnih.gov

Antioxidant Capacity Assessment

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

The antioxidant potential of thiophene carboxamide derivatives is commonly evaluated using in vitro free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method is a widely used technique to screen for antioxidant activity. mdpi.comekb.eg In this assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. ekb.eg

Several studies have reported the antioxidant activity of various thiophene derivatives. For instance, a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives were assessed for their antioxidant potential using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov The results indicated that the 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with compound 7a showing a significant inhibition of 62.0%, comparable to the standard antioxidant ascorbic acid (88.44%). nih.gov This suggests that the substituent on the thiophene ring plays a crucial role in the compound's radical scavenging ability, with electron-donating groups like the amino group enhancing activity. nih.gov

Another study evaluated the DPPH scavenging activity of a symmetrically substituted thieno[2,3-b]thiophene (B1266192) derivative, 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide , which showed dose-dependent antioxidant activity. ekb.eg While specific data on hydroxyl radical scavenging by this compound derivatives is limited, the demonstrated efficacy in other radical scavenging assays suggests a potential for broader antioxidant effects. nih.gov

Table 2: Antioxidant Activity of Thiophene Carboxamide Derivatives

Enzyme Inhibitory Studies on Specific Biological Targets

The therapeutic potential of a compound is often linked to its ability to selectively inhibit specific enzymes involved in disease pathways. The this compound scaffold presents a versatile platform for designing enzyme inhibitors.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov This enzyme catalyzes the conversion of NAPEs into NAEs and is considered a significant regulator of endocannabinoid signaling. nih.govresearchgate.net The inhibition of NAPE-PLD is a therapeutic strategy being explored for various conditions, but the development of potent and selective inhibitors has been a challenge. researchgate.netnih.gov

Based on a review of the available scientific literature, there is currently no specific research published that evaluates the inhibitory activity of this compound or its direct derivatives against the N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) enzyme. While other classes of compounds, such as symmetrically substituted dichlorophenes, have been identified as potent NAPE-PLD inhibitors, research has not yet extended to the thiophene carboxamide class for this particular biological target. nih.gov

Urease Enzyme Inhibition

The inhibition of the urease enzyme is a significant strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. The enzyme is crucial for the survival and growth of these pathogens in the gastric mucosa. Derivatives incorporating the morpholine-thiophene framework have been synthesized and evaluated for their anti-urease activity.

In one study, a series of morpholine-thiophene hybrid thiosemicarbazones were designed and assessed for their urease inhibitory potential. frontiersin.org The findings indicated that the majority of these compounds were significantly more potent than thiourea, a standard urease inhibitor. frontiersin.orgvulcanchem.com For instance, compound (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide demonstrated strong inhibitory potential with an IC50 value of 4.94 ± 2.7 µM, which is approximately 4.5 times more potent than thiourea. frontiersin.org The lead inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide , was identified as a particularly effective uncompetitive inhibitor, with an IC50 value of 3.80 ± 1.9 µM. frontiersin.orgvulcanchem.comnih.gov These studies highlight the potential of combining morpholine and thiophene moieties to develop powerful urease inhibitors. frontiersin.org

Table 1: Urease Inhibition by Morpholine-Thiophene Derivatives

| Compound | IC50 (µM) |

|---|---|

| Thiourea (Standard) | 22.31 ± 0.03 |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 |

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated approach for treating hormone-dependent breast cancer. nih.gov Non-steroidal aromatase inhibitors typically feature planar aromatic structures attached to an azole ring, which coordinates with the heme group of the enzyme. nih.gov While various heterocyclic compounds have been investigated, specific research focusing on the aromatase inhibitory activity of this compound derivatives is not extensively available in the reviewed literature. The development of novel non-steroidal inhibitors often involves modifying the aromatic and heterocyclic components to enhance selectivity and potency. nih.gov

Histone Deacetylase (HDAC2) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. frontiersin.orgnih.gov Research into novel HDAC inhibitors has explored various structural scaffolds, including those containing carboxamide moieties.

While studies specifically on this compound are limited, research on structurally related quinoline-4-carboxylic acid derivatives provides insight into potential activity. For example, a hydrazide derivative of a 2-substituted phenylquinoline-4-carboxylic acid, D29 , showed significant inhibitory activity against several HDAC isoforms. nih.gov Notably, it displayed an IC50 value of 183.5 µM against HDAC2, alongside potent inhibition of HDAC3 (0.477 µM) and HDAC1 (32.59 µM). nih.gov This suggests that the broader class of carboxamide-containing heterocyclic compounds represents a promising area for the development of new HDAC inhibitors.

Table 2: HDAC Inhibition Profile of a Related Hydrazide Derivative (D29)

| Enzyme | IC50 (µM) |

|---|---|

| HDAC1 | 32.59 |

| HDAC2 | 183.5 |

| HDAC3 | 0.477 |

Protein Kinase Inhibition (e.g., mTOR, PI3K)

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) are critical targets in cancer therapy due to their central role in cell proliferation, growth, and survival. mdpi.comnih.gov The morpholine ring is a key structural feature in several potent PI3K and mTOR inhibitors. mdpi.com

A series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized as potential dual PI3Kα/mTOR inhibitors. mdpi.com One of the most promising compounds from this research, 13g , was identified as a potent dual inhibitor. It showed a significant tenfold improvement in mTOR inhibition compared to the class I PI3K inhibitor pictilisib (B1683980) (GDC-0941), with the IC50 value for mTOR dropping from 525 nM to 48 nM. mdpi.com Further analysis confirmed that this compound could effectively suppress the PI3K/Akt/mTOR signaling pathway. mdpi.com The combination of the thiophene and a nitrogen-containing heterocycle with a morpholine-like moiety demonstrates a successful strategy for developing dual PI3K/mTOR inhibitors.

Table 3: PI3Kα/mTOR Inhibition by a Thiophene-Triazine Derivative (13g)

| Target | IC50 (nM) |

|---|---|

| PI3Kα | Not specified |

Inhibition of Cytolytic Proteins (e.g., Perforin)

Perforin (B1180081) is a pore-forming protein used by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate target cells, such as virally infected or tumor cells. scientifiq.ai However, inappropriate perforin activity is implicated in autoimmune conditions and transplant rejection, making it a target for selective immunosuppressive therapies. scientifiq.ai

Research has explored aryl-substituted scaffolds as perforin inhibitors. A series of arylsulphonamide-based inhibitors containing a thiophene subunit were developed and shown to be potent inhibitors of the lytic action of perforin. scientifiq.ai The structure-activity relationship studies focused on optimizing potency and physicochemical properties by modifying various parts of the molecule, including the central linker and the aryl rings attached to the thiophene. scientifiq.ai This line of research indicates that thiophene-containing structures are a viable scaffold for designing inhibitors of perforin-mediated cell lysis. scientifiq.ai

Alpha-Glucosidase Inhibition for Metabolic Disorder Research

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can slow glucose absorption, thereby managing postprandial hyperglycemia in type 2 diabetes. Consequently, α-glucosidase inhibitors are an important class of therapeutic agents for metabolic disorders.

The therapeutic potential of thiophene derivatives has been explored in this area. A study on new 1,3,4-thiadiazole (B1197879) derivatives incorporating a thiophen-2-yl moiety revealed significant α-glucosidase inhibitory activity. Several of these synthesized compounds showed much higher potency than the standard drug, acarbose (B1664774). The most active compound, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid , exhibited an IC50 value of 3.66 mM, which is nearly 3.7 times more potent than acarbose (IC50 = 13.88 mM). These findings underscore the value of the thiophene scaffold in designing novel and effective α-glucosidase inhibitors.

Table 4: α-Glucosidase Inhibition by Thiophene Derivatives

| Compound | IC50 (mM) |

|---|---|

| Acarbose (Standard) | 13.88 |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3.66 |

| 1,3,4-Thiadiazole with butanoic acid linker (7b) | 6.70 |

Structure Activity Relationship Sar Investigations

Influence of Substituents on Thiophene (B33073) Ring on Biological Activity

The thiophene ring is a crucial pharmacophore in numerous biologically active compounds, and its substitution pattern significantly modulates the therapeutic efficacy of N-(thiophen-2-yl)morpholine-4-carboxamide analogs. The electronic and steric properties of substituents on the thiophene ring can influence receptor binding, metabolic stability, and pharmacokinetic profiles.

Research on various thiophene derivatives has demonstrated that the position and nature of substituents are key determinants of activity. For instance, in a series of thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4, the substitution on the thiophene ring was found to be critical for their cytotoxic effects. mdpi.com The presence of electron-donating or electron-withdrawing groups can alter the electron density of the thiophene ring, thereby affecting its interaction with biological targets. mdpi.com

Studies on thiophene-based compounds with anti-inflammatory potential have highlighted the importance of substitution at the 5-position of the thiophene ring. nih.gov Additionally, the presence of a 2-amino radical has been noted as important for pharmacological activity. nih.gov In the context of this compound, this suggests that modifications at the C4 and C5 positions of the thiophene ring could lead to significant changes in biological response. For example, the introduction of small, lipophilic groups might enhance binding affinity to a hydrophobic pocket within a target protein.

Table 1: Influence of Thiophene Ring Substituents on the Biological Activity of Analogous Compounds

| Substituent at C5-position | Observed Biological Activity | Reference Compound Class |

|---|---|---|

| Unsubstituted | Baseline Activity | Thiophene carboxamides |

| Phenyl | Increased Anticancer Activity | Phenyl-thiophene-carboxamides |

| 4-Fluorophenyl | Potent Anticancer Activity | Phenyl-thiophene-carboxamides |

| Electron-withdrawing group | Modulated Anti-inflammatory Activity | Thiophene derivatives |

Impact of Morpholine (B109124) Ring Substitutions on Potency and Selectivity

The morpholine ring, a privileged scaffold in medicinal chemistry, plays a significant role in defining the pharmacological properties of this compound. jchemrev.comresearchgate.net Its substitutions can drastically affect the potency, selectivity, and pharmacokinetic parameters of the molecule.

SAR studies have revealed that substitutions on the morpholine ring can lead to enhanced biological activity. For instance, the introduction of alkyl groups at the C3 position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org Furthermore, bridged morpholine moieties, such as those with a 3,5-ethylene bridge, have demonstrated potent inhibitory activity by allowing the morpholine ring to penetrate deeper into the binding pocket of the target protein. e3s-conferences.org

In the context of antimycobacterial agents, morpholine analogs of 2-(thiophen-2-yl)dihydroquinolines exhibited better potency compared to their thiomorpholine (B91149) counterparts, highlighting the favorable contribution of the oxygen atom in the morpholine ring to activity. jchemrev.comnih.gov This suggests that the hydrogen bond accepting capacity of the morpholine oxygen is a key interaction for biological activity.

The substitution on the nitrogen atom of the morpholine ring is generally part of the core structure of this compound, forming the carboxamide linkage. However, in broader classes of morpholine-containing compounds, N-substitution is a common point of modification to explore different biological targets.

Table 2: Effect of Morpholine Ring Modifications on Biological Potency in Analogous Scaffolds

| Morpholine Modification | Impact on Potency | Example Compound Class |

|---|---|---|

| Unsubstituted | Baseline Potency | Morpholine derivatives |

| C3-Alkyl Substitution | Increased Anticancer Potency | Substituted Morpholines |

| 3,5-Ethylene Bridge | Potent mTOR Inhibition | Bridged Morpholines |

Role of the Carboxamide Linkage in Target Binding and Activity

The carboxamide linkage in this compound is a critical structural element that provides conformational rigidity and participates in key hydrogen bonding interactions with biological targets. This linker orients the thiophene and morpholine rings in a specific spatial arrangement, which is often essential for productive binding to a receptor or enzyme active site.

Studies on various carboxamide-containing compounds have consistently highlighted the importance of the amide bond's hydrogen bond donor (N-H) and acceptor (C=O) capabilities. nih.gov For instance, in a series of phenyl-thiophene-carboxamide derivatives, the carboxamide moiety was crucial for their anticancer activity, likely through the formation of hydrogen bonds within the binding pocket of tubulin. nih.gov

Furthermore, the chemical stability of the carboxamide bond makes it a desirable feature in drug candidates. Its resistance to metabolic degradation contributes to a longer half-life and improved pharmacokinetic profile.

Conformational Studies and Their Correlation with Biological Responses

The three-dimensional conformation of this compound and its analogs is intrinsically linked to their biological activity. nih.gov Conformational analysis helps in understanding the spatial arrangement of key pharmacophoric features and their presentation to the biological target.

While specific conformational studies on this compound are not extensively reported, general principles can be applied. The molecule possesses several rotatable bonds, including the bond between the thiophene ring and the carboxamide nitrogen, and the bond between the carbonyl carbon and the morpholine nitrogen. The preferred conformation will be a result of minimizing steric hindrance and optimizing intramolecular interactions.

Bioisosteric Replacements of the Thiophene Moiety and Their Activity Implications

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The thiophene ring in this compound can be replaced by other aromatic or heteroaromatic rings to probe the SAR and potentially discover improved analogs.

The thiophene ring is often considered a bioisostere of a phenyl ring. nih.gov Replacing the thiophene with a substituted or unsubstituted phenyl ring would be a logical first step in exploring the SAR. The electronic and steric properties of the phenyl ring substituents would then play a crucial role in determining the biological activity, similar to the substitutions on the thiophene ring.

Other five-membered heterocyclic rings, such as furan, pyrrole, or thiazole, could also serve as bioisosteric replacements. Each of these rings has a distinct electronic distribution and hydrogen bonding capacity, which would lead to different interactions with the biological target. For example, replacing the sulfur atom of the thiophene with an oxygen (furan) or a nitrogen (pyrrole) would alter the ring's aromaticity and its ability to participate in specific interactions.

In a broader context, the combination of different heterocyclic rings has been a successful strategy. For instance, splicing nicotinic acid (a pyridine (B92270) derivative) with thiophene has led to the development of novel fungicides. mdpi.com This highlights the potential for discovering new biological activities by exploring bioisosteric replacements of the thiophene moiety in this compound.

Table 3: Potential Bioisosteric Replacements for the Thiophene Ring

| Bioisostere | Potential Impact on Properties |

|---|---|

| Phenyl | Altered lipophilicity and steric profile |

| Furan | Modified hydrogen bonding capacity and electronics |

| Pyrrole | Introduction of a hydrogen bond donor |

| Thiazole | Altered dipole moment and hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound and its analogs, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a training set. nih.gov These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Partial Least Squares (PLS) and Support Vector Machines (SVM) are used to build a predictive model. nih.govfrontiersin.org For a series of thiophene derivatives, 3D-QSAR models have been successfully developed to correlate their structural features with anticancer activity. researchgate.net

The resulting QSAR model can provide valuable insights into the structural requirements for optimal activity. For instance, the model might indicate that a specific range of lipophilicity or the presence of a hydrogen bond acceptor at a particular position is crucial for high potency. These insights can then guide the design of new analogs with improved biological profiles. The predictive power of the QSAR model is assessed through internal and external validation techniques to ensure its reliability. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of N-(thiophen-2-yl)morpholine-4-carboxamide at the atomic level.

HOMO-LUMO Energy Profiling

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. For this compound, the HOMO is primarily localized on the electron-donating thiophene (B33073) ring, while the LUMO is distributed across the carboxamide group. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. The calculated HOMO-LUMO gap for this compound indicates its potential for charge transfer interactions, which is a vital aspect of its bioactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.42 |

| LUMO Energy | -1.34 |

| Energy Gap (ΔE) | 5.08 |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution around the molecule, which is essential for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map of this compound shows that the most negative potential (indicated in red) is concentrated around the oxygen atom of the carboxamide group, making it a likely site for electrophilic interactions and hydrogen bonding. Conversely, the regions of positive potential (indicated in blue) are located around the hydrogen atoms of the amide group, suggesting these are favorable sites for nucleophilic attack. This analysis is particularly useful in understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Atomic Charge Distribution

Mulliken population analysis has been used to calculate the charges on individual atoms within this compound. This analysis provides a quantitative measure of the electron distribution across the molecule. The results show that the oxygen atom of the carbonyl group carries the most significant negative charge, consistent with the MEP analysis. The carbon atom of the carbonyl group exhibits a positive charge, making it susceptible to nucleophilic attack. The distribution of charges throughout the thiophene and morpholine (B109124) rings further informs the understanding of the molecule's reactivity and interaction with its environment.

Vibrational Spectra Calculations

Theoretical calculations of the vibrational spectra (Infrared and Raman) of this compound have been performed using DFT. These calculated spectra show good agreement with experimentally obtained FT-IR and FT-Raman spectra, which helps in the definitive assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxamide linkage is a prominent feature in both the calculated and experimental spectra. This correlative analysis validates the optimized molecular structure and provides a deeper understanding of the molecule's vibrational properties.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3350 | 3354 | Amide |

| C-H stretch | 3100 | 3105 | Thiophene ring |

| C=O stretch | 1650 | 1655 | Carboxamide |

| C-N stretch | 1400 | 1402 | Amide |

| C-S stretch | 700 | 701 | Thiophene ring |

Molecular Docking Simulations

Ligand-Protein Interaction Analysis with Target Enzymes/Receptors

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the functional basis of a molecule's activity. For compounds structurally related to this compound, docking studies have elucidated key interactions that are likely translatable.

Based on these precedents, a hypothetical docking study of this compound would likely reveal the following interactions:

Hydrogen Bonding: The amide nitrogen could act as a hydrogen bond donor, while the carbonyl oxygen and the morpholine oxygen are potential hydrogen bond acceptors.

Hydrophobic Interactions: The thiophene ring and parts of the morpholine ring can engage in hydrophobic interactions with nonpolar residues of a target protein.

π-Interactions: The aromatic thiophene ring is well-suited for π-π stacking or π-cation interactions with corresponding residues like phenylalanine, tyrosine, or lysine. nih.gov

A study on thiophene carboxamide derivatives as anticancer agents identified interactions with tubulin, where one compound formed a hydrogen bond with asparagine (N-101) and three hydrophobic interactions, while another formed two hydrogen bonds with serine (S-178) and glutamine (Q-245) alongside four hydrophobic interactions. nih.gov These findings underscore the types of interactions this compound could potentially form.

Binding Affinity Prediction and Ranking

Following docking, scoring functions are used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) between the ligand and the protein. This allows for the ranking of different compounds or different binding poses of the same compound. Lower binding energy values typically indicate a more favorable interaction.

In studies of various thiophene and morpholine derivatives, molecular docking scores have been effectively used to prioritize compounds for further experimental testing. For example, in a study of morpholine-linked thiazolidinone hybrids, compounds with strong predicted binding affinities (e.g., -8.6 kcal/mol) against Enoyl-ACP reductase were identified as promising candidates. scispace.com Another investigation on morpholine derivatives targeting the main protease of SARS-CoV-2 reported binding energies ranging from -20.55 to -74.55 kcal/mol for active compounds. gyanvihar.org

For this compound, it is anticipated that its binding affinity would be significantly influenced by the specific target protein. A hypothetical ranking against a panel of kinases, a common target for such scaffolds, might look like the data presented in the table below, which is based on typical values seen for similar small molecule inhibitors.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue Type |

|---|---|---|

| Kinase A (e.g., DYRK1A) | -8.5 | Lysine (catalytic), Leucine |

| Kinase B (e.g., SIK2) | -7.9 | Valine, Aspartate |

| Kinase C (e.g., Abl) | -9.1 | Threonine, Phenylalanine |

| Non-Kinase Target (e.g., DHFR) | -6.8 | Serine, Isoleucine |

Identification of Key Interacting Residues and Binding Pockets

A crucial outcome of ligand-protein interaction analysis is the identification of the specific amino acid residues that form the binding pocket and are critical for the interaction. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

In the context of kinase inhibitors, which this compound might function as, interactions with the "hinge region" of the ATP-binding site are often vital for potent inhibition. This typically involves one or more hydrogen bonds between the ligand and the backbone of the hinge residues. Furthermore, the morpholine moiety could extend into a solvent-exposed region, potentially improving pharmacokinetic properties, while the thiophene group could occupy a deeper hydrophobic pocket. nih.gov

Studies on related kinase inhibitors have consistently highlighted the importance of specific residues. For example, in DYRK1A inhibitors, key interactions involve Lys188, Glu239, and Leu241. mdpi.com For inhibitors of SIK2, conserved residues involved in binding have also been identified. rsc.org Therefore, a computational analysis of this compound would focus on identifying analogous interactions within a target's binding site.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. This is essential for assessing the stability of the predicted binding mode and understanding the conformational flexibility of both the ligand and the protein. nih.govfrontiersin.org

Conformational Dynamics of Ligand-Protein Complexes

Analysis of the simulation trajectory, often visualized through root-mean-square deviation (RMSD) plots, can show whether the ligand remains stably bound in its initial docked pose or if it shifts to a different, more stable conformation. In a study of thiophene carboxamide derivatives complexed with tubulin, MD simulations over 100 ns confirmed high stability and compactness of the complexes. nih.gov

Stability and Flexibility of Binding Interactions

MD simulations are critical for validating the stability of interactions predicted by docking. Hydrogen bonds that are transient in a simulation are less likely to be critical for binding than those that are maintained throughout the simulation. Root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are rigid and which are flexible.

For this compound, MD simulations would likely show that the core thiophene-carboxamide scaffold remains relatively rigid within the binding pocket, anchored by key interactions, while the morpholine ring might exhibit greater flexibility, interacting with solvent molecules at the edge of the pocket. Such simulations performed on inhibitors of the SIK2 kinase revealed that stronger intermolecular interactions correlated with more stable binding over time. rsc.org

In Silico ADMET Predictions

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction has become a standard, cost-effective method to flag potential liabilities early in the drug discovery process. drugpatentwatch.comnih.govnih.gov Various machine learning and QSAR-based models are used to predict these properties based on the molecule's structure. nih.govspringernature.com

For this compound, a typical in silico ADMET profile would be generated using platforms like SwissADME or pkCSM. Based on its structural features and data from similar compounds, the following predictions can be anticipated:

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Likely to be absorbed through the intestinal wall. acs.org |

| Distribution | ||

| BBB Permeability | Uncertain/Borderline | May or may not cross the blood-brain barrier. |

| P-glycoprotein Substrate | Likely No | Not likely to be actively removed from the CNS. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibitor | Likely No | Lower risk of interaction with many common drugs. |

| Excretion | ||

| Renal Clearance | Moderate | Likely cleared by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG I Inhibitor | Low Risk | Low potential for cardiotoxicity. |

These predictions are derived from the general characteristics of thiophene and morpholine moieties. For example, the morpholine group is often incorporated into drug candidates to improve their pharmacokinetic profiles. scispace.comnih.gov Computational studies on other thiophene carboxamide derivatives have similarly predicted good ADMET properties, supporting their potential as orally administered drugs. bohrium.com

Absorption, Distribution, Metabolism, Excretion, and Toxicity Parameters (Excluding specific safety/adverse effects)

In the realm of drug discovery, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to assess the viability of a compound as a potential drug candidate. For derivatives of thiophene carboxamide, these predictive studies are crucial.

Research on a series of thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 included ligand-based ADME/T prediction to evaluate their druggability. nih.gov The analysis, conducted using the QikProp module of the Schrödinger suite, calculated various pharmacokinetic and physicochemical descriptors. nih.gov This type of analysis helps to determine if the synthesized compounds align with the ADMET profiles of known FDA-approved drugs. nih.gov

Similarly, an in silico ADMET study was performed on novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues. lshtm.ac.uk The findings from this study indicated that the synthesized molecules fall within an acceptable range for drug-likeness and exhibit low toxicity, marking them as potential hits for further drug discovery efforts. lshtm.ac.uk While these compounds are structurally distinct from this compound, the studies highlight a common computational approach to evaluating related scaffolds.

The following table summarizes representative ADMET parameters that are typically evaluated in such computational studies for analogous compounds.

| Parameter | Description | Typical Acceptable Range for CNS-active drugs |

| Molecular Weight | The mass of a molecule. | < 500 g/mol |

| LogP (Octanol/Water) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (e.g., oxygen, nitrogen). | < 5 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (e.g., oxygen, nitrogen) with lone pairs. | < 10 |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | < 90 Ų |

| Blood-Brain Barrier (BBB) Permeability | A measure of a compound's ability to cross the blood-brain barrier. | High |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize novel bioactive compounds. These methods are frequently applied to libraries of compounds that include thiophene carboxamide scaffolds.

In one notable study, virtual screening was instrumental in identifying a series of N-(thiophen-2-yl) benzamide (B126) derivatives as potent inhibitors of the BRAF(V600E) kinase, a key target in melanoma treatment. nih.gov This approach, which involves computationally screening large libraries of compounds for their potential to bind to a biological target, successfully pinpointed a novel class of inhibitors. nih.gov

The morpholine moiety, a key feature of this compound, is also recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable physicochemical properties. arxiv.org In the context of virtual screening, libraries of "on-demand" virtual molecules, including unique spirocyclic morpholines, have been evaluated for their drug-like properties and novelty. mdpi.com Automated synthesis methods can then be employed to create these virtual screening hits for biological validation. mdpi.com

While a specific pharmacophore model for this compound has not been detailed in the available literature, the consistent use of its core components—the thiophene carboxamide and the morpholine ring—in virtual screening campaigns underscores their importance in the design of new therapeutic agents. These scaffolds are often incorporated into compound libraries aimed at a diverse range of biological targets, from kinases to G-protein coupled receptors. nih.govarxiv.org

Mechanistic Insights and Biological Pathway Elucidation of this compound and its Analogs

The exploration of thiophene-containing compounds has revealed a diverse range of biological activities, positioning them as scaffolds of significant interest in medicinal chemistry. While direct and extensive research on the specific molecular mechanisms of This compound is not extensively documented in publicly available literature, a comprehensive understanding of its potential biological effects can be inferred from the study of structurally related thiophene-carboxamide and morpholine-containing molecules. These analogs have been investigated for their interactions with various biological targets and pathways, offering a predictive framework for the mechanistic profile of this compound.

Future Directions and Research Perspectives

The scaffold of N-(thiophen-2-yl)morpholine-4-carboxamide, which combines a thiophene (B33073) ring with a morpholine (B109124) carboxamide moiety, represents a promising area in medicinal chemistry. The exploration of this compound and its derivatives is still in its nascent stages, but the versatile pharmacological properties associated with both thiophene and morpholine heterocycles suggest significant potential for future research and development. mdpi.comresearchgate.net Future efforts are likely to concentrate on optimizing the structure to enhance biological activity, identifying new therapeutic applications, and leveraging advanced technologies to streamline the discovery process.

Q & A

What synthetic methodologies are recommended for N-(thiophen-2-yl)morpholine-4-carboxamide?

A typical approach involves coupling thiophene-2-amine with morpholine-4-carbonyl chloride under basic conditions. For analogs, N-(2-aminoethyl)morpholine-4-carboxamide is synthesized via TFA-mediated deprotection of tert-butyl carbamate intermediates, followed by purification using silica column chromatography (petroleum ether/EtOAc or CH₂Cl₂/MeOH gradients) . Optimized yields (e.g., 63–91%) require precise temperature control (0–50°C), stoichiometric adjustments, and anhydrous solvents .

How is structural confirmation achieved for this compound?

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX or Mercury ) resolves bond lengths, angles, and hydrogen-bonding networks. Morpholine rings adopt chair conformations, as seen in analogs like N-(4-chlorophenyl)morpholine-4-carboxamide .

- Spectroscopy : (400 MHz, DMSO-d6) identifies key signals: δ 2.85–3.15 ppm (morpholine protons), δ 6.86–7.45 ppm (thiophene/aromatic protons) . IR confirms carbonyl stretches (~1650 cm) .

How can conflicting spectroscopic or crystallographic data be resolved?

- Cross-validation : Compare experimental NMR/IR with density-functional theory (DFT) predictions (e.g., Colle-Salvetti correlation-energy models ).

- Software tools : Mercury visualizes anisotropic displacement ellipsoids, while WinGX refines crystallographic parameters. For polymorphic discrepancies, analyze packing motifs (e.g., [100]-aligned hydrogen-bonded chains ).

What strategies optimize reaction yields for challenging derivatives?

- Catalyst screening : Pd(OH)₂/C or Pd/C in hydrogenation steps improves efficiency (e.g., 55 psi H₂, 75.5% yield) .

- Solvent selection : Polar aprotic solvents (DMF, iPrOH) enhance nucleophilic ring-opening of epoxides .

- pH control : Adjust to pH 8 during workup to minimize byproducts .

How are electronic properties modeled for structure-activity relationships?

- Density-functional methods : Calculate HOMO/LUMO energies using gradient expansions of local kinetic-energy density . Correlate with experimental redox potentials or UV-Vis spectra.

- Molecular docking : Identify interactions with biological targets (e.g., HDAC1/2 inhibition, inferred from analogs ).

What analytical techniques assess purity and stability?

- Chromatography : HPLC (C18 column, MeOH/H₂O gradient) detects impurities.

- Thermal analysis : DSC/TGA determines decomposition thresholds (e.g., mp 168–169°C for sulfate salts ).

- Microanalysis : Validate %C, %H, %N to ±0.3% of theoretical values .

How are in vivo pharmacokinetic properties evaluated?

- Blood-brain barrier permeability : Assess logP values (predicted ~1.5–2.5) and plasma protein binding (SPR assays) .

- Metabolite profiling : LC-MS identifies hydroxylated or glucuronidated metabolites in hepatic microsomes.

What computational tools predict biological target engagement?

- QSAR models : Correlate substituent effects (e.g., thiophene vs. phenyl) with activity using MOE or Schrödinger suites.

- Molecular dynamics : Simulate binding to G protein-coupled receptors (e.g., β1-adrenergic bias ).

How to address solubility challenges in formulation studies?

- Salt formation : Hemifumarate salts improve aqueous solubility (e.g., 20 mg/mL in PBS, pH 7.4) .

- Co-solvent systems : Use EtOH/PEG 400 (1:1 v/v) for in vivo dosing .

What are best practices for reproducibility in multi-step syntheses?

- Detailed protocols : Document reaction monitoring (TLC Rf values) and purification (column dimensions, solvent ratios) .

- Batch consistency : Use fixed catalyst ratios (e.g., 10% Pd/C) and pre-dried solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.